
1-(2-Aminoethoxy)-1-methylcyclobutane hydrochloride
Übersicht
Beschreibung
This compound contains an aminoethoxy group attached to a methylcyclobutane ring. The presence of the aminoethoxy group suggests that this compound could participate in reactions typical of amines and ethers .
Chemical Reactions Analysis
Amines can undergo a variety of reactions, including acid-base reactions, alkylation, and reactions with carbonyl compounds. Ethers, on the other hand, are relatively unreactive, but can be cleaved by strong acids .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amine could confer basicity, while the ether group could affect its solubility .Wissenschaftliche Forschungsanwendungen
Crystal Structure and Biological Activity
The crystal structure of related cyclobutane derivatives has been studied for their potential in medicinal chemistry due to their important biological activities, including antibacterial effects. For instance, the synthesis and structural analysis of 4-(1-mesityl-1-methylcyclobutane-3-yl)-2-(N-ethyl)aminothiazole show the relevance of cyclobutane structures in developing compounds with significant biological properties (Sarı et al., 2002).
Synthesis of Cyclobutane Amino Acids
Research on the synthesis of cyclobutane amino acids, such as 2-methyl- and 2-methylenecyclobutane amino acids, demonstrates the synthetic versatility of cyclobutane cores for creating bioactive molecules with potential pharmaceutical applications (Avenoza et al., 2005).
Modular Synthon for Medicinal Chemistry
The preparation of protected α-aminocyclobutanone as a modular synthon provides a foundation for accessing cyclobutanone-containing lead inhibitors, highlighting the utility of cyclobutane derivatives in the development of therapeutic agents (Mohammad et al., 2020).
Mechanistic Studies
Investigations into the mechanisms of reactions involving cyclobutane derivatives, such as the hydrogenation of methylenecyclobutane, contribute to understanding the chemical behavior of these compounds, which is crucial for their application in synthetic chemistry and drug development (Salnikov et al., 2022).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(1-methylcyclobutyl)oxyethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-7(3-2-4-7)9-6-5-8;/h2-6,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWEIWOQKJPWOOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1)OCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1423026-75-8 | |
| Record name | Ethanamine, 2-[(1-methylcyclobutyl)oxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423026-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Benzyloctahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B1469727.png)
![1-[(5-Cyclopropylisoxazol-4-yl)carbonyl]piperazine](/img/structure/B1469729.png)
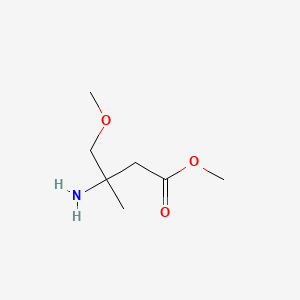
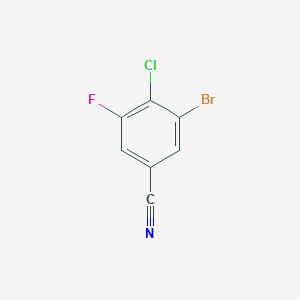
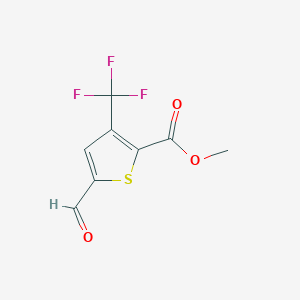
![4-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1469737.png)
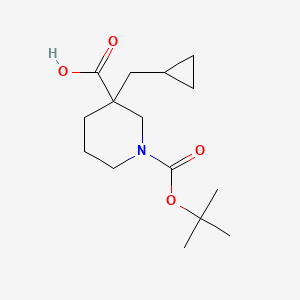
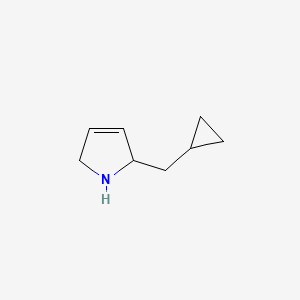
![[(3-Fluoro-2-thienyl)methyl]amine](/img/structure/B1469743.png)
![[1-(Thiophen-3-yl)cyclopentyl]methanamine](/img/structure/B1469744.png)


![N-methyl-1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-3-yl)methanamine](/img/structure/B1469749.png)